1,8-Diazaspiro[4.5]decane-2,4-dione hydrochloride
CAS No.:
Cat. No.: VC13666354
Molecular Formula: C8H13ClN2O2
Molecular Weight: 204.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13ClN2O2 |
|---|---|
| Molecular Weight | 204.65 g/mol |
| IUPAC Name | 1,8-diazaspiro[4.5]decane-2,4-dione;hydrochloride |
| Standard InChI | InChI=1S/C8H12N2O2.ClH/c11-6-5-7(12)10-8(6)1-3-9-4-2-8;/h9H,1-5H2,(H,10,12);1H |
| Standard InChI Key | RVDCNOYXUYBZKL-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC12C(=O)CC(=O)N2.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The hydrochloride salt of 1,8-diazaspiro[4.5]decane-2,4-dione has the molecular formula C₈H₁₃ClN₂O₂ and a molecular weight of 204.65 g/mol . The parent compound (CID 15671041) is a neutral diketopiperazine, while the hydrochloride form introduces a protonated nitrogen atom stabilized by a chloride counterion.
Table 1: Key Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2,8-diazaspiro[4.5]decane-1,3-dione; hydrochloride | |
| SMILES | C1CNCCC12CC(=O)NC2=O.Cl | |
| InChI Key | DCDGCHXHDAWBFH-UHFFFAOYSA-N | |
| CAS Registry Number | 2696-03-9 | |
| PubChem CID | 69374909 |
Structural Analysis
The spiro[4.5]decane core consists of a six-membered piperidine ring fused to a five-membered diketopiperazine ring at the C2 and C8 positions. This arrangement imposes conformational constraints, reducing rotational freedom and enhancing binding affinity to biological targets . X-ray crystallography of analogous spirocyclic compounds reveals chair and envelope conformations for the piperidine and diketopiperazine rings, respectively .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A patented method for synthesizing structurally related spirocyclic diketopiperazines involves a three-step process :
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Primary Reaction: Cyclocondensation of urea, diethyl oxalate, and ammonium carbonate in the presence of sodium metal yields a tetracyclic intermediate.
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Secondary Reaction: Treatment with concentrated hydrochloric acid protonates the intermediate, facilitating salt formation.
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Intermediate Reaction: Reaction with 2-(ethylamino)acetaldehyde and potassium ferricyanide induces spirocyclization.
Table 2: Synthetic Conditions for Analogous Compounds
| Step | Reagents | Molar Ratio | Temperature |
|---|---|---|---|
| Cyclocondensation | Urea, diethyl oxalate, Na, (NH₄)₂CO₃ | 1:1.1–1.3:2 | 25–30°C |
| Acidification | HCl | 2–4 eq | Room temp |
| Spirocyclization | 2-(Ethylamino)acetaldehyde, K₃[Fe(CN)₆] | 1.5–2:0.05–0.10 | 20–24 hr |
Purification and Yield Optimization
Post-synthetic purification typically involves rotary evaporation to concentrate the reaction mixture, followed by recrystallization from ethanol/water solvents . Industrial-scale production employs continuous flow reactors to maintain precise control over reaction parameters, achieving yields >75% for related spirocyclic derivatives .
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) but limited solubility in water (<5 mg/mL) . Stability studies under accelerated conditions (40°C/75% RH) indicate no decomposition over 6 months, suggesting suitability for long-term storage .
Spectroscopic Characterization
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